Pharmacopeial Designation as Impurity E Enables Direct Compliance with EP/USP Monograph Limits
The compound is the explicitly named 'Ticlopidine Hydrochloride EP Impurity E' and is required for system suitability testing in the European Pharmacopoeia monograph . In the USP monograph, any unspecified individual impurity is limited to Not More Than (NMT) 0.10%, whereas specified related compounds A and B carry a higher threshold of NMT 0.5% [1]. Use of a non-EP impurity standard for Impurity E risks misidentification and incorrect acceptance limit application.
| Evidence Dimension | Regulatory acceptance limit for impurity in ticlopidine drug substance |
|---|---|
| Target Compound Data | EP Impurity E (chloride) is the specified standard for system suitability; general unspecified impurity limit NMT 0.10% |
| Comparator Or Baseline | USP Ticlopidine Related Compound A (NMT 0.5%); USP Ticlopidine Related Compound B (NMT 0.5%) |
| Quantified Difference | Specified impurities A and B permitted at 5× higher level (0.5%) vs. unspecified impurities (0.10%) |
| Conditions | USP35-NF30, Ticlopidine Hydrochloride monograph, Impurity Table 2 |
Why This Matters
Procurement of the correct EP-specified impurity standard assures that analytical results are directly traceable to the regulatory acceptance criteria, avoiding the risk of batch rejection due to non-compliant reference material.
- [1] DrugFuture (USP35-NF30). Ticlopidine Hydrochloride monograph, Impurity Table 2: Acceptance Criteria for Individual Impurities. View Source
